N'-(2,4-dimethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N'-(2,4-Dimethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a tetrahydroquinoline core linked to a 2,4-dimethoxyphenyl group via an ethylenediamine bridge.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-4-13-27-14-5-6-18-15-17(7-10-21(18)27)11-12-25-23(28)24(29)26-20-9-8-19(30-2)16-22(20)31-3/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBVFQMZCJQKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dimethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the 2,4-dimethoxyphenyl group: This can be achieved by reacting 2,4-dimethoxybenzaldehyde with an appropriate amine under acidic conditions to form the corresponding imine.
Synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline: This involves the reduction of 1-propylquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Coupling Reaction: The final step involves the coupling of the 2,4-dimethoxyphenyl group with the 1-propyl-1,2,3,4-tetrahydroquinoline derivative using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the tetrahydroquinoline ring.
Reduction: Reduction reactions may target the oxalamide moiety, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
N'-(2,4-dimethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is used as a building block in organic synthesis
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays. Its interactions with various biological targets can provide insights into cellular processes and signaling pathways.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against specific receptors or enzymes, making it useful in the treatment of certain diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N'-(2,4-dimethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinyl Oxamide Derivatives (QOD)
The compound N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) shares a tetrahydroquinoline-ethanediamide scaffold with the target compound but differs in substituents:
- Aromatic group : QOD uses a benzodioxol ring instead of 2,4-dimethoxyphenyl. The benzodioxol group provides electron-donating oxygen atoms, which may enhance binding to enzymes like falcipain-2 .
- Alkyl chain on tetrahydroquinoline: QOD has a methyl group at the 1-position, whereas the target compound features a propyl chain.
- Reported activity: QOD is documented as a falcipain inhibitor, a cysteine protease critical in malaria parasite survival. No direct IC₅₀ values are provided, but its structural features suggest competitive inhibition mechanisms .
Indole Carboxamide Derivatives (ICD)
The compound N-{3-[(biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide (ICD) diverges significantly in core structure but shares functional groups:
- Core heterocycle: ICD uses an indole ring instead of tetrahydroquinoline, reducing planarity and altering π-π stacking interactions.
- Linker region : ICD employs a carboxamide-propyl linker, contrasting with the ethanediamide bridge in the target compound. This may affect conformational flexibility and hydrogen-bonding capacity.
- Activity: ICD also inhibits falcipain, though its indole core likely targets different subsites compared to tetrahydroquinoline-based analogs .
Substituted Acetamide Derivatives
Compounds like 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) from highlight structural and synthetic differences:
- Heterocyclic core: Quinoxaline vs. tetrahydroquinoline, introducing distinct electronic and steric profiles.
- Functional groups : Acetamide vs. ethanediamide linkers. The thioether and pyrimidine substituents in 4a suggest divergent bioactivity, possibly in antimicrobial or anticancer contexts .
- Synthetic yield : 4a was synthesized in 90.2% yield via reflux in acetonitrile, indicating robust methodology for amide derivatives. Comparable data for the target compound are unavailable .
Structural and Functional Comparison Table
Key Research Findings and Implications
The propyl chain on tetrahydroquinoline could increase metabolic stability relative to QOD’s methyl group, though this requires experimental validation .
Synthetic Feasibility :
- High-yield syntheses of acetamide derivatives (e.g., 90.2% for 4a) suggest that similar protocols (e.g., reflux in acetonitrile with triethylamine) could be adapted for the target compound .
Therapeutic Potential: Structural parallels to falcipain inhibitors (QOD, ICD) position the target compound as a candidate for antimalarial research. However, its propyl and dimethoxyphenyl groups may redirect activity toward other proteases or receptors .
Biological Activity
N'-(2,4-dimethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement that includes a dimethoxyphenyl group and a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of 425.5 g/mol. The structural representation is as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 955594-49-7 |
| Molecular Formula | C24H31N3O4 |
| Molecular Weight | 425.5 g/mol |
Pharmacological Mechanisms
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to known psychoactive substances suggests potential effects on mood regulation and cognitive function.
- Dopaminergic Activity : Preliminary studies suggest that the compound may act as a dopamine receptor agonist, which could have implications for treating disorders such as Parkinson's disease and schizophrenia.
- Serotonergic Activity : The presence of the dimethoxy group may enhance serotonergic activity, potentially indicating efficacy in mood disorders.
- Antioxidant Properties : Some studies have suggested that derivatives of tetrahydroquinoline exhibit antioxidant properties, which could contribute to neuroprotective effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that compounds with similar structures could reduce neuronal cell death by modulating oxidative pathways.
- Behavioral Studies : In animal models, compounds structurally related to this compound were evaluated for their effects on anxiety and depression-like behaviors. Results showed significant reductions in anxiety behaviors in treated groups compared to controls.
- In Vitro Studies : Research has demonstrated that related compounds exhibit selective inhibition of certain enzymes associated with neurodegenerative diseases. For instance, inhibition of acetylcholinesterase (AChE) has been noted in vitro, suggesting potential applications in Alzheimer's disease treatment.
Summary of Findings
The biological activity of this compound appears promising based on initial studies:
| Study Type | Findings |
|---|---|
| Neuroprotection | Reduced oxidative stress-induced neuronal death |
| Behavioral Impact | Decreased anxiety-like behaviors in animal models |
| Enzyme Inhibition | Selective inhibition of AChE and potential implications for Alzheimer's |
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step pathways, starting with the preparation of tetrahydroquinoline and dimethoxyphenyl precursors. Key steps include:
- Alkylation or acylation reactions to introduce the propyl group on the tetrahydroquinoline core .
- Coupling the tetrahydroquinoline-ethyl intermediate with the dimethoxyphenyl ethanediamide moiety via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic methods are essential for characterizing this compound?
Standard techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm connectivity and stereochemistry .
- Mass spectrometry (ESI-TOF or HRMS) to verify molecular weight and purity .
- HPLC with UV detection to assess purity (>95%) and monitor reaction progress .
Q. What are the known biological activities of similar ethanediamide derivatives?
Structurally related compounds exhibit:
- Antimalarial activity (e.g., inhibition of falcipain in Plasmodium falciparum) .
- Neuroprotective effects via modulation of neurotransmitter receptors .
- Anticancer potential through kinase inhibition or apoptosis induction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Temperature control : Maintain <50°C during amide coupling to prevent epimerization .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reduce side reactions .
- Catalysts : Additives like DMAP improve acylation efficiency .
- Real-time monitoring : Employ inline FTIR or HPLC to track intermediates and adjust conditions dynamically .
Q. What challenges arise in resolving structural ambiguities via X-ray crystallography?
- Crystal formation : The compound’s flexibility (due to the propyl and ethanediamide groups) may hinder crystallization. Use co-crystallization agents (e.g., PEGs) or salt forms to improve lattice stability .
- Disorder in the tetrahydroquinoline ring : Apply restrained refinement protocols during data analysis .
Q. How can computational modeling predict target interactions for this compound?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding sites on enzymes like kinases or proteases .
- MD simulations : Simulate ligand-receptor complexes in explicit solvent (100 ns trajectories) to assess stability and binding free energies (MM-PBSA/GBSA) .
Q. What strategies address contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from enzymatic vs. cell-based assays) .
- Structural analogs : Evaluate substituent effects (e.g., propyl vs. ethyl groups) on activity to isolate critical pharmacophores .
Q. How do substituents on the tetrahydroquinoline core influence pharmacokinetics?
- Propyl group : Enhances lipophilicity (logP >3), improving blood-brain barrier penetration but reducing aqueous solubility .
- 2,4-Dimethoxyphenyl moiety : Increases metabolic stability by resisting CYP450 oxidation compared to unsubstituted aryl groups .
Q. What in vitro models are suitable for assessing ADME properties?
- Hepatic microsomes : Measure Phase I metabolic stability (t₁/₂) using LC-MS/MS .
- Caco-2 cells : Evaluate intestinal permeability (Papp values) to predict oral bioavailability .
- Plasma protein binding assays : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .
Q. How can SAR studies guide the design of more potent analogs?
- Modify the propyl chain : Replace with cyclopropyl or fluoroethyl groups to balance lipophilicity and metabolic stability .
- Vary dimethoxyphenyl substituents : Test electron-withdrawing groups (e.g., Cl, CF₃) to enhance target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
